

Boiling point of 3,3-Dimethyl-2-hexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Dimethyl-2-hexanone

Cat. No.: B3050459

[Get Quote](#)

Compound Identification and Properties

3,3-Dimethyl-2-hexanone is an aliphatic ketone. Its structure consists of a hexane chain with a ketone group at the second carbon and two methyl groups at the third carbon.

Chemical Identifiers:

- IUPAC Name: 3,3-dimethylhexan-2-one
- CAS Number: 26118-38-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C8H16O[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
- InChIKey: LJZPWSZYYTUCDP-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

The quantitative physical and chemical properties of **3,3-Dimethyl-2-hexanone** are summarized in the table below for ease of reference and comparison.

Property	Value	Reference
Boiling Point	149.9 °C at 760 mmHg	[2]
Molecular Weight	128.21 g/mol	[1] [3] [4]
Density	0.812 g/cm ³	[2]
Flash Point	34.4 °C	[2]
Refractive Index	1.41	[2]
Topological Polar Surface Area	17.1 Å ²	
LogP (Predicted)	2.13	[2]

Experimental Determination of Boiling Point

While specific experimental data for the determination of **3,3-Dimethyl-2-hexanone**'s boiling point is not detailed in the readily available literature, a standard and widely accepted method for such a compound is the distillation method. This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available for purification and boiling point measurement.

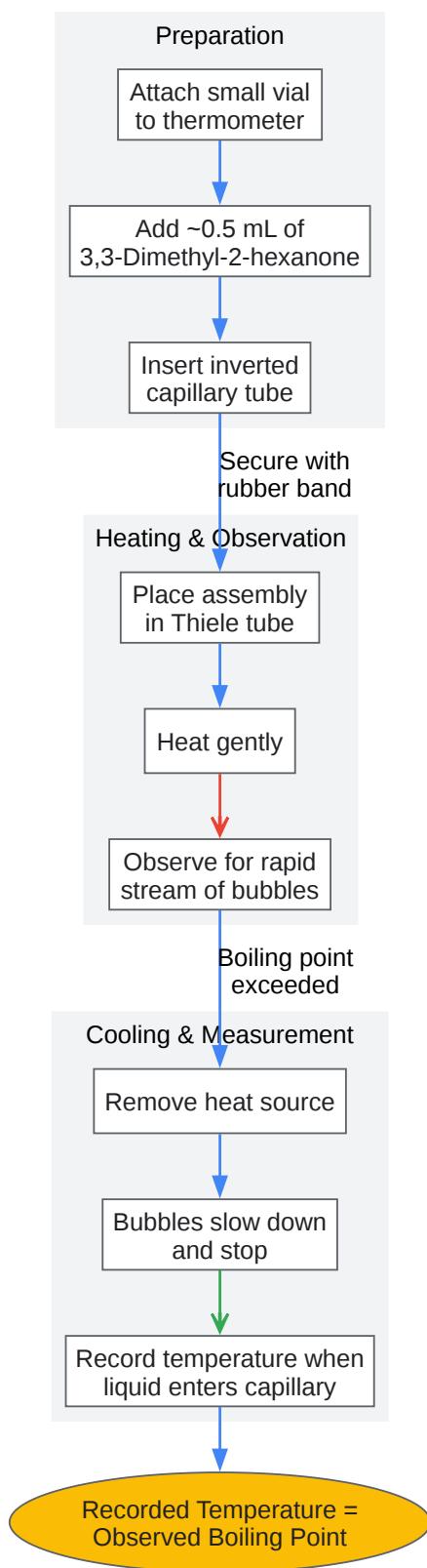
Experimental Protocol: Boiling Point Determination by Simple Distillation

This protocol describes a general procedure for determining the boiling point of a liquid organic compound like **3,3-Dimethyl-2-hexanone**.

Apparatus:

- Heating mantle or sand bath
- Round-bottomed flask (distilling flask)
- Clamps and stand
- Three-way adapter (distillation head)

- Thermometer and adapter
- Liebig condenser
- Receiving flask
- Boiling chips or magnetic stir bar
- Hosing for condenser water flow


Procedure:

- Assembly: The simple distillation apparatus is assembled securely on a stand within a fume hood. The distilling flask is placed in the heating mantle. The three-way adapter is fitted to the flask, and the condenser is attached to the side arm of the adapter. The receiving flask is placed at the end of the condenser.
- Sample Preparation: Approximately 5-10 mL of **3,3-Dimethyl-2-hexanone** is placed into the distilling flask along with a few boiling chips to ensure smooth boiling.
- Thermometer Placement: The thermometer is inserted through the adapter at the top of the distillation head. The top of the thermometer bulb should be positioned just below the level of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it passes into the condenser.
- Heating and Distillation: The cooling water is turned on to flow through the condenser. The heating mantle is turned on, and the liquid is heated gently to its boiling point.
- Data Recording: As the liquid boils and the vapor condenses, the temperature reading on the thermometer will rise and then stabilize. The temperature is recorded when the vapor is continuously condensing and dripping into the receiving flask at a steady rate (e.g., one drop per second). This stable temperature is the boiling point of the liquid.
- Post-Distillation: Once the boiling point is recorded, the heating source is removed, and the apparatus is allowed to cool down before disassembly.

- Pressure Correction: The atmospheric pressure in the laboratory should be recorded. If the pressure deviates significantly from standard pressure (760 mmHg), a nomograph or appropriate formula should be used to correct the observed boiling point.

Visualization of Experimental Workflow

The logical flow of the boiling point determination process using the Thiele tube method, a common micro-scale technique, is illustrated below.

[Click to download full resolution via product page](#)

Caption: Workflow for boiling point determination using the Thiele tube method.

Factors Influencing Boiling Point

The boiling point of a ketone like **3,3-Dimethyl-2-hexanone** is influenced by several molecular factors:

- Molecular Weight: Generally, as the molecular weight increases, the boiling point increases due to stronger van der Waals forces.[6]
- Intermolecular Forces: Ketones are polar molecules due to the carbonyl group (C=O), leading to dipole-dipole interactions between molecules. These are stronger than the London dispersion forces found in nonpolar alkanes of similar molecular weight, resulting in higher boiling points.[6] However, they cannot form hydrogen bonds with each other, so their boiling points are lower than those of corresponding alcohols.[6]
- Molecular Branching: Increased branching, as seen in **3,3-Dimethyl-2-hexanone**, tends to lower the boiling point compared to its straight-chain isomer (e.g., 2-octanone).[6] The more compact, spherical shape of branched molecules reduces the surface area available for intermolecular contact, thereby weakening the overall van der Waals forces.[6]

This guide provides foundational data and methodologies relevant to the study of **3,3-Dimethyl-2-hexanone**. For further research, direct experimental verification under controlled laboratory conditions is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. guidechem.com [guidechem.com]
- 3. 3,3-dimethyl-2-hexanone CAS#: 26118-38-7 [m.chemicalbook.com]
- 4. 2-Hexanone, 3,3-dimethyl- [webbook.nist.gov]
- 5. sci-toys.com [sci-toys.com]

- 6. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- To cite this document: BenchChem. [Boiling point of 3,3-Dimethyl-2-hexanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3050459#boiling-point-of-3-3-dimethyl-2-hexanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com